1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which also contains a carbonitrile and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Unique due to its specific functional groups and structure.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another compound with a chlorophenyl group, but with different functional groups and biological activities.
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: Shares the chlorophenyl group but differs in the rest of the structure and properties.
Uniqueness
This compound stands out due to its combination of a pyrrolidine ring, carbonitrile, and ketone functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-2-4-10(9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2 |
InChI Key |
AYEBEDFPEVCOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CN1C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
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